molecular formula C16H14N2O B4894851 5-(3-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(3-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B4894851
M. Wt: 250.29 g/mol
InChI Key: CGKYXGIHSPXWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and electronics. This compound is also known as PMXO, and it belongs to the class of oxadiazoles, which are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.

Mechanism of Action

The mechanism of action of PMXO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for the growth and survival of cancer cells. PMXO has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating various pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
PMXO has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new cancer therapeutics. It has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of PMXO is its low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for the development of new cancer therapeutics. However, its poor solubility in water and organic solvents may limit its use in some applications.

Future Directions

There are several future directions for the research and development of PMXO. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new derivatives of PMXO with improved solubility and bioavailability. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may lead to the development of new cancer therapeutics with improved efficacy and selectivity. Finally, the investigation of its potential applications in the fields of material science and organic electronics may lead to the development of new high-performance materials and devices.

Synthesis Methods

The synthesis of PMXO can be achieved through several methods, including the reaction of 3-methylbenzohydrazide and 4-methylbenzoyl chloride in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3-methylbenzohydrazide and 4-methylbenzohydrazide with diethyl carbonate in the presence of a catalyst such as triethylamine. The resulting product is then subjected to cyclization using phosphorus oxychloride to obtain PMXO.

Scientific Research Applications

PMXO has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, PMXO has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
In material science, PMXO has been found to exhibit excellent thermal stability and mechanical properties, making it a potential candidate for the development of high-performance polymers and composites. It has also been studied for its potential applications in the field of organic electronics, where it can be used as a building block for the development of organic semiconductors.

properties

IUPAC Name

5-(3-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-6-8-13(9-7-11)15-17-16(19-18-15)14-5-3-4-12(2)10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKYXGIHSPXWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.